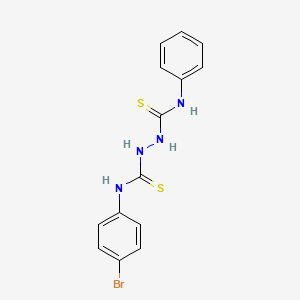

N-(4-bromophenyl)-N'-phenyl-1,2-hydrazinedicarbothioamide

Vue d'ensemble

Description

Synthesis Analysis

- Hydrazinecarbothioamides, like N-(4-bromophenyl)-N'-phenyl-1,2-hydrazinedicarbothioamide, are typically synthesized via the reaction between phenylhydrazine and isothiocyanates, employing methods such as stirring at room temperature, microwave irradiation, or mechanochemical grinding for yield optimization (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

- The molecular structure of hydrazinecarbothioamides often features a planar hydrazine-carbothioamide unit, as evident in compounds like N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, which is stabilized by various intramolecular interactions (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

- Hydrazinecarbothioamides undergo various chemical reactions, including their utilization as ligands in coordination compounds with metals like copper and nickel, demonstrating their potential in forming biologically active complexes (Pakhontsu et al., 2014).

Physical Properties Analysis

- The physical properties of hydrazinecarbothioamides are often characterized using techniques like X-ray diffraction, which reveal details about their crystal structure and intermolecular interactions, as seen in compounds like 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

- The chemical properties of hydrazinecarbothioamides include their reactivity with various substrates and their potential as ligands in coordination chemistry, as demonstrated in studies involving their interaction with copper and nickel chlorides (Pakhontsu et al., 2014).

Applications De Recherche Scientifique

Synthesis and Bioactive Properties : The compound serves as a key intermediate in the synthesis of various bioactive derivatives. For instance, it has been used to create novel thiazole derivatives with significant antimicrobial and anti-cancer activities. These derivatives exhibit binding capabilities with DNA, indicating potential use in therapeutic interventions (Farghaly et al., 2020).

Anticonvulsant Evaluation : Another pivotal application involves the synthesis and evaluation of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides for anticonvulsant activity. These compounds have shown efficacy in seizure models, highlighting their potential in developing new treatments for epilepsy (Tripathi et al., 2012).

Fluorescent Probe Development : The chemical's structure has also facilitated the design of fluorescent probes for detecting hydrazine in biological and water samples. This application is crucial for environmental monitoring and ensuring safety in various industrial contexts (Zhu et al., 2019).

Corrosion Inhibition : In materials science, derivatives of N-(4-bromophenyl)-N'-phenyl-1,2-hydrazinedicarbothioamide have been investigated as corrosion inhibitors for metals. This research is significant for protecting infrastructure and machinery in industrial settings (Ebenso et al., 2010).

Antioxidant Activity Evaluation : Additionally, the synthesis of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class, containing diarylsulfone and 2,4-difluorophenyl moieties, has been explored. These compounds have shown excellent antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Barbuceanu et al., 2014).

Selective Metal Ion Sensing : The compound's derivatives have been applied in the development of fluorescent sensors for the selective detection of metal ions, such as iron, in aqueous solutions. This specificity is essential for tracking environmental pollutants and understanding biochemical processes involving metal ions (Marenco et al., 2012).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-(phenylcarbamothioylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4S2/c15-10-6-8-12(9-7-10)17-14(21)19-18-13(20)16-11-4-2-1-3-5-11/h1-9H,(H2,16,18,20)(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKSNAKGZCCJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-N'-phenylhydrazine-1,2-dicarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)

![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)

![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)

![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)

![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)

![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)

![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)